1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine
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Overview
Description
1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by the presence of two sulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine typically involves multiple steps. One common route starts with the sulfonation of 4-chloro-3-methoxybenzene to form 4-chloro-3-methoxybenzenesulfonyl chloride. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in studies investigating its effects on various biological systems, including its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism by which 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-chlorobenzenesulfonyl)-2-methylpiperazine
- 1,4-Bis(4-methoxybenzenesulfonyl)-2-methylpiperazine
- 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-piperazine
Uniqueness
1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-2-methylpiperazine is unique due to the presence of both chloro and methoxy groups on the benzene rings, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C19H22Cl2N2O6S2 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
1,4-bis[(4-chloro-3-methoxyphenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C19H22Cl2N2O6S2/c1-13-12-22(30(24,25)14-4-6-16(20)18(10-14)28-2)8-9-23(13)31(26,27)15-5-7-17(21)19(11-15)29-3/h4-7,10-11,13H,8-9,12H2,1-3H3 |
InChI Key |
LSYVLBKOROTCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC |
Origin of Product |
United States |
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